molecular formula C11H14O2 B602165 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 32820-10-3

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B602165
CAS No.: 32820-10-3
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Description

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol It is a derivative of naphthalene, characterized by a methoxy group at the seventh position and a hydroxyl group at the first position on the tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the reduction of 7-methoxy-1-tetralone. One common method is the catalytic hydrogenation of 7-methoxy-1-tetralone using palladium on carbon as a catalyst under hydrogen gas . The reaction is carried out in an appropriate solvent such as ethanol or methanol at room temperature and atmospheric pressure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The purity of the final product is typically ensured through distillation and recrystallization techniques .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be further reduced to form 7-methoxy-1,2,3,4-tetrahydronaphthalene using strong reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products:

Scientific Research Applications

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological functions. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison: 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of both methoxy and hydroxyl groups on the tetrahydronaphthalene ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the methoxy group enhances its electron-donating properties, making it more reactive in electrophilic substitution reactions. Additionally, the hydroxyl group provides sites for hydrogen bonding, influencing its solubility and interaction with biological targets .

Biological Activity

Overview

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, a chiral organic compound, has garnered attention for its potential biological activities. This compound features a methoxy group and a tetrahydronaphthalene core, which contribute to its unique properties and interactions within biological systems. Research has indicated that this compound may play a significant role in various therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound is characterized by:

  • Methoxy Group at the 7th position
  • Hydroxyl Group at the 1st position on a tetrahydronaphthalene ring system

Biological Activities

Research into the biological activities of this compound has revealed several key areas of interest:

1. Antimicrobial Properties

Studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The presence of the methoxy and hydroxyl groups enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell lysis.

2. Antioxidant Activity

This compound has shown promising antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular environments. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

3. Enzyme Interaction

The compound has potential applications in studying enzyme interactions due to its chiral nature. It may influence metabolic pathways by interacting with specific enzymes or receptors. Ongoing research aims to elucidate the precise mechanisms through which it modulates these biological processes.

The mechanism of action of this compound involves several biochemical pathways:

  • Enzyme Modulation : The compound may act as an inhibitor or activator of certain enzymes involved in metabolism.
  • Receptor Binding : It may interact with various receptors in the body, influencing physiological responses and signaling pathways.

Further studies are necessary to fully characterize these interactions and their implications for therapeutic use .

Research Findings

Recent studies have provided valuable insights into the biological activity of this compound:

StudyFindings
Identified potential applications in enzyme interaction studies and metabolic pathway exploration.
MDPIReported significant antioxidant activity and potential therapeutic roles in treating oxidative stress-related diseases.
Highlighted antimicrobial properties against specific bacterial strains.

Case Studies

Several case studies have explored the efficacy of this compound in various contexts:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial growth at low concentrations.

Case Study 2: Antioxidant Effects

In vitro assays assessed the antioxidant capacity of this compound using DPPH radical scavenging methods. The findings indicated that it effectively reduced DPPH radicals compared to standard antioxidants.

Properties

IUPAC Name

7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7,11-12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFNEIYWSQIOLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCC2O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1-(4-Acetylpiperazin-1-yl)-7-methoxy-1,2,3,4-tetrahydronaphthalene (0.85 g) was dis solved in ethanol (10 ml). After adding an 8 N aqueous solution (3 ml) of sodium hydroxide, the resultant mixture was heated under reflux for 3 hr. Then the liquid reaction mixture was concentrated under reduced pressure and the residue was purified by NH-silica gel column chromatography (ethyl acetate) to give the title compound (0.6 g) as a pale brown oil. (280-4) 1-[4-(4-Fluorophenylacetyl)piperazin-1-yl]-7-methoxy-1,2,3,4-tetrahydronaphthalene
Name
1-(4-Acetylpiperazin-1-yl)-7-methoxy-1,2,3,4-tetrahydronaphthalene
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0.85 g
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3 mL
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Synthesis routes and methods III

Procedure details

7-Methoxy-1-(piperazin-1-yl)-1,2,3,4-tetrahydronaphthalene (0.6 g) was reacted in methylene chloride for 2 hr with an acid chloride prepared from 4-fluorophenylacetic acid (0.44 g) and thionyl chloride (0.21 ml) Then the liquid reaction mixture was partitioned between methylene chloride and water, extracted with methylene chloride, dried and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (toluene/acetone system) to give the title compound (0.56 g) as an oil. (280-5) 1-{4-[2-(4-Fluorophenyl)ethyl]piperdin-1-yl}-7-methoxy-1,2,3,4-tetrahydronaphthalene
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0.6 g
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acid chloride
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0.44 g
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0.21 mL
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Synthesis routes and methods IV

Procedure details

1-[4-(4-Fluorophenylacetyl)piperazin-1-yl]-7-methoxy-1,2,3,4-tetrahydronaphthalene (0.41 g) and lithium aluminum hydride (0.05 g) were heated under reflux in THF (15 ml) for 6 hr. Next, the reaction solution was cooled and water (50 ml) a 5 N aqueous solution (50 ml) of sodium hydroxide and further water (150 ml) were successively added thereto. After stirring the resultant mixture at room temperature for 1 hr, the resulting precipitate was filtered through celite and washed with THF. The filtrate was concentrated under reduced pressure and the resulting residue was purified by silica gel column chromatography (toluene/acetone system) to give the title compound (0.38 g) as an oil.
Name
1-[4-(4-Fluorophenylacetyl)piperazin-1-yl]-7-methoxy-1,2,3,4-tetrahydronaphthalene
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0.41 g
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reactant
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0.05 g
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50 mL
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aqueous solution
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50 mL
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150 mL
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15 mL
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Synthesis routes and methods V

Procedure details

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one (5 g) was dissolved in methanol and sodium tetrahydroborate (1.3 g) was added thereto at 0° C. After reacting at room temperature for 2 hr, the reaction solution was partitioned between ethyl acetate and water. The ethyl acetate layer was washed with water, dried and concentrated under reduced pressure to give the title compound (5.19 g) as a colorless oil. (280-2) 1-(4-Acetylpiperazin-1-yl)-7-methoxy-1,2,3,4-tetrahydronaphthalene
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5 g
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